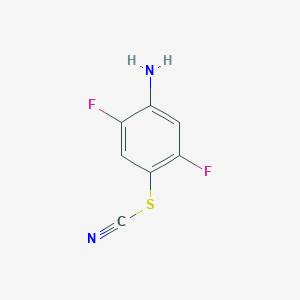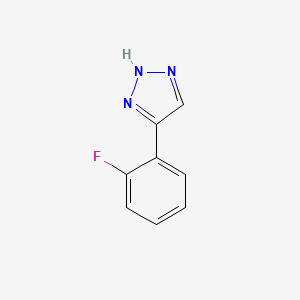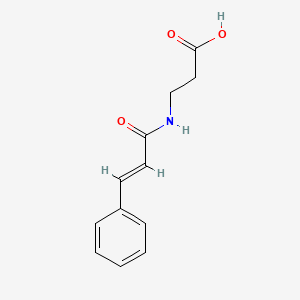![molecular formula C15H17NO3 B2636889 N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide CAS No. 2411314-79-7](/img/structure/B2636889.png)
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide, also known as PBOX-15, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide exerts its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It also induces apoptosis in cancer cells by activating the caspase pathway. N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide can induce cell death in various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to reduce the growth of tumors in animal models. N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide's anti-inflammatory effects have been demonstrated in various animal models of inflammation, including models of rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide is its ability to induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. Its anti-inflammatory properties also make it a potential treatment option for various inflammatory conditions. However, its efficacy and safety in humans are yet to be established, and further studies are needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are various future directions for the study of N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide. One potential direction is to investigate its efficacy in combination with other anti-cancer drugs. Another potential direction is to study its potential as a treatment option for other inflammatory conditions, such as asthma and multiple sclerosis. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide can be synthesized using different methods, including the reaction of 2-phenyl-1,4-dioxane with but-2-ynoic acid in the presence of a base. Another method involves the reaction of 2-phenyl-1,4-dioxane with propargyl bromide in the presence of a base. The yield and purity of N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide can be improved by using different purification techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-6-14(17)16-11-15(12-18-9-10-19-15)13-7-4-3-5-8-13/h3-5,7-8H,9-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEONROXYOLCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(COCCO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)
![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)

![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)